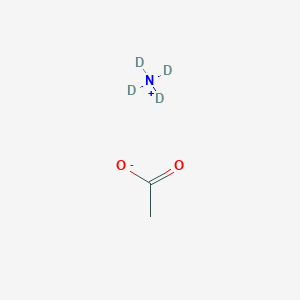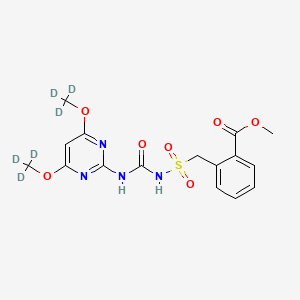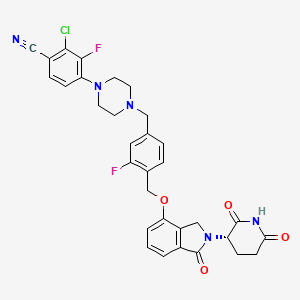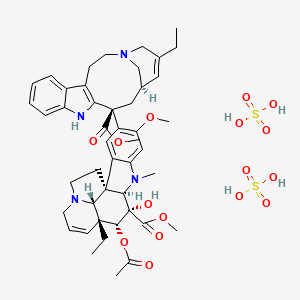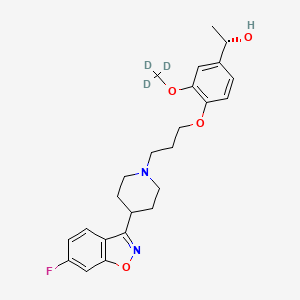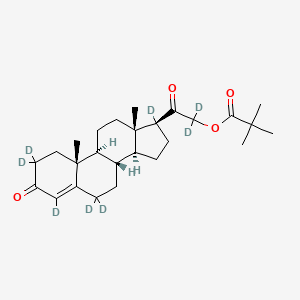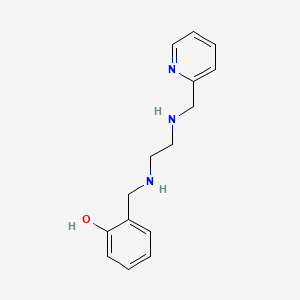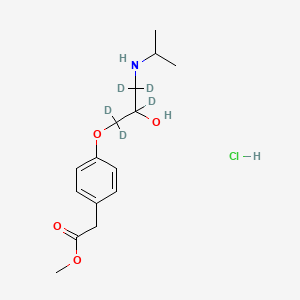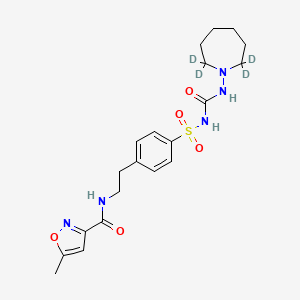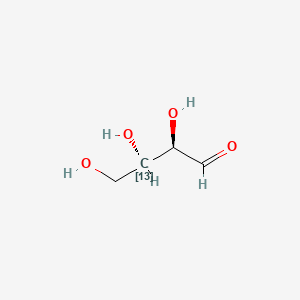
N-(Acetyl-d3)-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Acetyl-d3)-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt: is a deuterated derivative of a cysteine conjugate. This compound is often used in scientific research due to its unique properties and stability. The deuterium atoms in the acetyl group make it particularly useful in studies involving metabolic pathways and pharmacokinetics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Acetyl-d3)-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt typically involves the following steps:
Starting Materials: The synthesis begins with L-cysteine and deuterated acetic anhydride.
Acetylation: L-cysteine is acetylated using deuterated acetic anhydride to form N-(Acetyl-d3)-L-cysteine.
Thioether Formation: The acetylated cysteine is then reacted with 3-bromopropionic acid to form the thioether linkage, resulting in N-(Acetyl-d3)-S-(3-carboxy-2-propyl)-L-cysteine.
Disodium Salt Formation: Finally, the compound is converted to its disodium salt form by neutralizing with sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used.
Optimized Reaction Conditions: Reaction conditions such as temperature, pH, and solvent are optimized for maximum yield.
Purification: The product is purified using techniques like crystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
N-(Acetyl-d3)-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The acetyl group can be substituted with other acyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Acyl chlorides or anhydrides are used in the presence of a base like pyridine.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Acylated Derivatives: From substitution reactions.
Aplicaciones Científicas De Investigación
N-(Acetyl-d3)-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in studies of metabolic pathways.
Biology: Employed in research on protein modification and enzyme activity.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in pharmacokinetic studies.
Industry: Utilized in the development of new drugs and in quality control processes.
Mecanismo De Acción
The mechanism of action of N-(Acetyl-d3)-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt involves its interaction with various molecular targets:
Molecular Targets: It interacts with enzymes involved in metabolic pathways, such as cysteine dioxygenase.
Pathways: The compound is involved in the synthesis and degradation of sulfur-containing amino acids.
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-L-cysteine: A non-deuterated analog with similar properties but different stability and metabolic pathways.
S-(3-carboxy-2-propyl)-L-cysteine: Lacks the acetyl group, resulting in different reactivity and applications.
N-(Acetyl-d3)-L-cysteine: Similar but without the 3-carboxy-2-propyl group, affecting its chemical behavior.
Uniqueness
N-(Acetyl-d3)-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt is unique due to its deuterium labeling, which provides enhanced stability and distinct metabolic pathways compared to its non-deuterated counterparts. This makes it particularly valuable in research applications where precise tracking of metabolic processes is required.
Propiedades
Fórmula molecular |
C9H13NNa2O5S |
|---|---|
Peso molecular |
296.27 g/mol |
Nombre IUPAC |
disodium;3-[(2R)-2-carboxylato-2-[(2,2,2-trideuterioacetyl)amino]ethyl]sulfanylbutanoate |
InChI |
InChI=1S/C9H15NO5S.2Na/c1-5(3-8(12)13)16-4-7(9(14)15)10-6(2)11;;/h5,7H,3-4H2,1-2H3,(H,10,11)(H,12,13)(H,14,15);;/q;2*+1/p-2/t5?,7-;;/m0../s1/i2D3;; |
Clave InChI |
MUCIEDHPXAQZRB-YRXXMFLKSA-L |
SMILES isomérico |
[2H]C([2H])([2H])C(=O)N[C@@H](CSC(C)CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
SMILES canónico |
CC(CC(=O)[O-])SCC(C(=O)[O-])NC(=O)C.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



